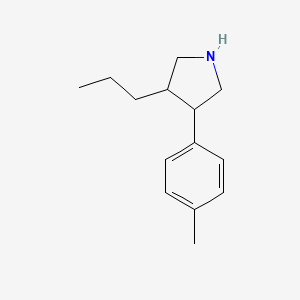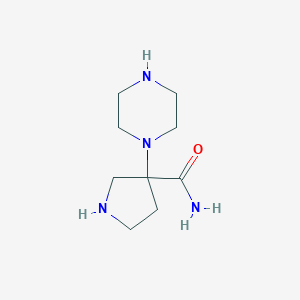
2-Chloro-4-methoxybenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6ClO3S. It is a derivative of benzene, featuring a chloro group, a methoxy group, and a sulfonyl fluoride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxybenzene-1-sulfonyl fluoride typically involves the reaction of 2-Chloro-4-methoxybenzene-1-sulfonyl chloride with a fluorinating agent. One common method is the reaction with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methoxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form 2-Chloro-4-methoxybenzene-1-sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of 2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen fluoride formed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: 2-Chloro-4-methoxybenzene-1-sulfonamide.
Oxidation Reactions: 2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride.
Aplicaciones Científicas De Investigación
2-Chloro-4-methoxybenzene-1-sulfonyl fluoride has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors, particularly those targeting sulfonyl fluoride-sensitive enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methoxybenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in enzymes or other biological molecules, leading to inhibition of enzyme activity. The molecular targets include serine proteases and other enzymes with nucleophilic active sites. The pathways involved in its mechanism of action include covalent modification of the enzyme’s active site, leading to irreversible inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methoxybenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Chloro-2-methoxybenzene-1-sulfonyl chloride: Similar structure with the positions of the chloro and methoxy groups reversed.
2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
2-Chloro-4-methoxybenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonyl chloride or sulfonamide derivatives. The sulfonyl fluoride group is more stable and less reactive towards hydrolysis, making it useful in applications where stability is crucial.
Propiedades
Fórmula molecular |
C7H6ClFO3S |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
2-chloro-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3 |
Clave InChI |
KHVNRLKAOXCOCS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)S(=O)(=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



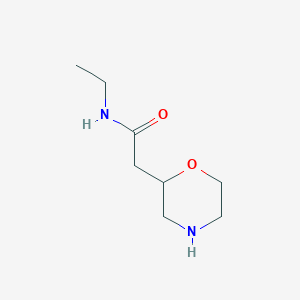
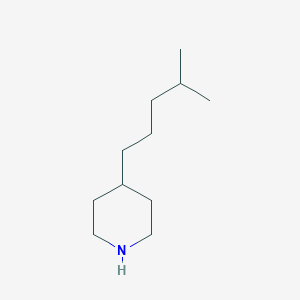


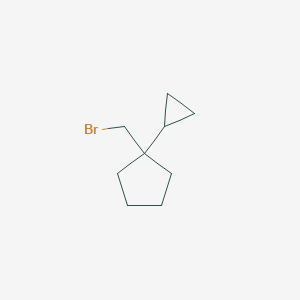
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride](/img/structure/B13200849.png)
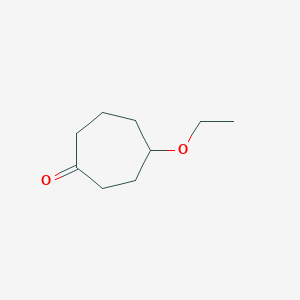
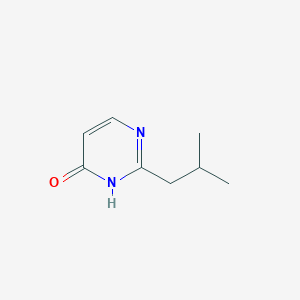
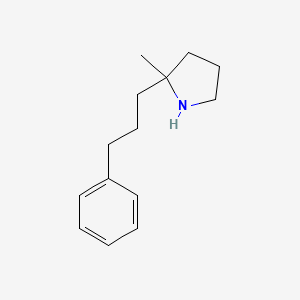

![7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
